molecular formula C10H10N2O6Zn-2 B168366 zinc;(2S)-5-oxopyrrolidine-2-carboxylate CAS No. 15454-75-8

zinc;(2S)-5-oxopyrrolidine-2-carboxylate

Cat. No.: B168366
CAS No.: 15454-75-8
M. Wt: 319.6 g/mol
InChI Key: HJOYMKOTWCNAME-UHFFFAOYSA-J
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Description

Zinc pidolate: is an organometallic compound where a zinc ion is bonded to a pidolate ion. It is widely used as a nutritional supplement due to the essential role of zinc in human health. Zinc is a crucial oligo-element that supports various physiological functions, including immune response, cognitive function, and skin health .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc pidolate is synthesized by reacting zinc salts with pidolic acid. The reaction typically involves mixing an aqueous solution of zinc sulfate or zinc chloride with pidolic acid under controlled pH conditions. The resulting zinc pidolate precipitates out and can be purified through filtration and drying .

Industrial Production Methods: Industrial production of zinc pidolate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The final product is often subjected to quality control tests to meet pharmaceutical and nutraceutical standards .

Chemical Reactions Analysis

Types of Reactions: Zinc pidolate primarily undergoes complexation reactions due to the presence of the zinc ion. It can form complexes with various ligands, enhancing its bioavailability and stability .

Common Reagents and Conditions:

    Oxidation and Reduction: Zinc pidolate is relatively stable and does not readily undergo oxidation or reduction under normal conditions.

    Substitution: The zinc ion in zinc pidolate can be substituted by other metal ions in the presence of stronger chelating agents.

Major Products Formed: The primary product of zinc pidolate reactions is the complex formed with the ligand. For example, when reacted with ethylenediaminetetraacetic acid (EDTA), a zinc-EDTA complex is formed .

Scientific Research Applications

Chemistry: Zinc pidolate is used in coordination chemistry to study the behavior of zinc complexes. Its stability and solubility make it an ideal candidate for various chemical analyses .

Biology and Medicine: In biology and medicine, zinc pidolate is used to treat zinc deficiencies. It is known to improve skin quality, strengthen nails and hair, and enhance vision. Additionally, it supports immune function and cognitive health .

Industry: In the industrial sector, zinc pidolate is used in the formulation of dietary supplements and fortified foods. Its high bioavailability makes it an effective ingredient in nutraceutical products .

Mechanism of Action

The effectiveness of zinc pidolate results from the complementarity between zinc and pyrrolidone carboxylic acid. Pyrrolidone carboxylic acid acts as a precursor to amino acids such as proline and arginine, facilitating the cellular penetration and transport of zinc. This mechanism ensures that zinc is rapidly delivered to target organs, enhancing its physiological effects .

Comparison with Similar Compounds

  • Zinc gluconate
  • Zinc sulfate
  • Zinc acetate

Comparison: Zinc pidolate is unique due to its high bioavailability and stability. Unlike zinc sulfate and zinc acetate, which can cause gastrointestinal discomfort, zinc pidolate is well-tolerated and efficiently absorbed. Zinc gluconate, while also bioavailable, does not offer the same level of stability as zinc pidolate .

Conclusion

Zinc pidolate is a valuable compound with diverse applications in health and industry. Its unique properties, including high bioavailability and stability, make it an effective supplement for addressing zinc deficiencies and supporting overall health.

Properties

CAS No.

15454-75-8

Molecular Formula

C10H10N2O6Zn-2

Molecular Weight

319.6 g/mol

IUPAC Name

zinc;5-oxopyrrolidin-1-ide-2-carboxylate

InChI

InChI=1S/2C5H7NO3.Zn/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H2,6,7,8,9);/q;;+2/p-4

InChI Key

HJOYMKOTWCNAME-UHFFFAOYSA-J

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Zn+2]

SMILES

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Zn+2]

Canonical SMILES

C1CC(=O)[N-]C1C(=O)[O-].C1CC(=O)[N-]C1C(=O)[O-].[Zn+2]

15454-75-8

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
zinc;(2S)-5-oxopyrrolidine-2-carboxylate
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zinc;(2S)-5-oxopyrrolidine-2-carboxylate
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zinc;(2S)-5-oxopyrrolidine-2-carboxylate
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zinc;(2S)-5-oxopyrrolidine-2-carboxylate
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zinc;(2S)-5-oxopyrrolidine-2-carboxylate

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